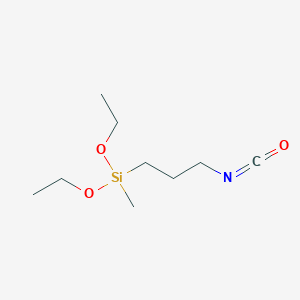
Diethoxy(3-isocyanatopropyl)methylsilane
Descripción general
Descripción
Diethoxy(3-isocyanatopropyl)methylsilane is a chemical compound with the molecular formula C9H19NO3Si and a molecular weight of 217.34 g/mol . It is used for research purposes.
Synthesis Analysis
3-propyl isocyanate methyldiethoxysilane can react with active functional groups such as -OH, -NH2, and -SH to synthesize new small functional molecules or hybrid functional polymers .Molecular Structure Analysis
The molecular structure of this compound consists of 9 Carbon atoms, 19 Hydrogen atoms, 1 Nitrogen atom, and 3 Oxygen atoms .Chemical Reactions Analysis
This compound can react with active functional groups such as -OH, -NH2, and -SH to synthesize new small functional molecules or hybrid functional polymers . This gives the modified polymer a moisture-curing silane crosslinking mechanism .Physical And Chemical Properties Analysis
This compound has a predicted density of 0.94±0.1 g/cm3 and a predicted boiling point of 235.0±23.0 °C .Aplicaciones Científicas De Investigación
Ciencia de Materiales
En ciencia de materiales, este compuesto se aplica en la síntesis de materiales compuestos avanzados. Puede mejorar la unión interfacial entre fibras y matrices, mejorando las propiedades mecánicas de los compuestos. Esto es particularmente útil en el desarrollo de materiales livianos y duraderos para las industrias aeroespacial y automotriz .
Procesos Industriales
Diethoxy(3-isocyanatopropyl)methylsilane: juega un papel en los procesos industriales como un modificador de superficie. Puede alterar las propiedades de la superficie de los materiales para hacerlos más adecuados para aplicaciones específicas, como aumentar la hidrofobicidad o mejorar las propiedades de adhesión. Esto es vital en la fabricación de recubrimientos, adhesivos y selladores .
Ciencia Ambiental
Este compuesto de silano se investiga por su potencial en ciencia ambiental, especialmente en el campo del tratamiento de agua. Se puede utilizar para modificar los materiales de filtración, mejorando su eficiencia en la eliminación de contaminantes del agua. Su estabilidad química también lo convierte en un candidato para dispositivos de monitoreo ambiental a largo plazo .
Química Analítica
En química analítica, This compound se utiliza para modificar herramientas analíticas, como columnas cromatográficas. Puede mejorar la separación de mezclas complejas modificando la interacción entre los analitos y la fase estacionaria. Esto lleva a una detección más precisa y sensible de sustancias .
Biotecnología
En biotecnología, se explora su uso en ingeniería genética y síntesis de proteínas. Su capacidad para formar enlaces covalentes estables se puede aprovechar para unir biomoléculas a soportes sólidos, facilitando el estudio de interacciones a nivel molecular .
Safety and Hazards
The safety data sheet for this compound indicates that it causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye protection/face protection .
Relevant Papers One relevant paper discusses the development of smart stimuli-responsive carriers for controlled drug release systems using chitosan and poly(vinyl alcohol) with different amounts of 3-aminopropyl(diethoxy)methylsilane . The carriers were found to be cytocompatible and showed 99.5% drug release in phosphate buffer saline solution at pH 7.4 .
Mecanismo De Acción
Target of Action
Diethoxy(3-isocyanatopropyl)methylsilane is an organosilicon compound that primarily targets active functional groups such as -OH, -NH2, and -SH . These functional groups are commonly found in a variety of organic and inorganic substances, making this compound a versatile compound in chemical reactions .
Mode of Action
The mode of action of this compound involves its reaction with these active functional groups. The isocyanate group (-NCO) in the compound reacts with -OH, -NH2, and -SH groups to form urethane, urea, and thiourethane linkages, respectively . This reaction results in the synthesis of new small functional molecules or hybrid functional polymers .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the formation of new functional molecules or hybrid functional polymers . The compound imparts a moisture-curing silane crosslinking mechanism to the modified polymer . This mechanism can lead to the formation of a three-dimensional network structure in the polymer, enhancing its physical and chemical properties .
Pharmacokinetics
It’s important to note that the compound has a predicted density of 094±01 g/cm3 and a predicted boiling point of 2350±230 °C . These properties may influence its distribution, metabolism, and excretion in a hypothetical biological system.
Result of Action
The result of the action of this compound is the formation of new functional molecules or hybrid functional polymers with enhanced properties . When used as an adhesion promoter, it provides good adhesion for difficult-to-treat substrates .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound reacts slowly with moisture/water . Therefore, the presence of moisture can influence the rate of reaction and the properties of the resulting products. Additionally, the compound should be stored in a sealed container, away from fire sources and oxidizing agents, in a cool, dry place .
Propiedades
IUPAC Name |
diethoxy-(3-isocyanatopropyl)-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3Si/c1-4-12-14(3,13-5-2)8-6-7-10-9-11/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIFJEUHCQYNHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(CCCN=C=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80548213 | |
| Record name | Diethoxy(3-isocyanatopropyl)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80548213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33491-28-0 | |
| Record name | Diethoxy(3-isocyanatopropyl)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80548213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



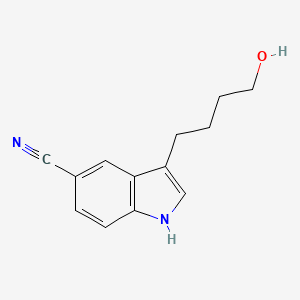


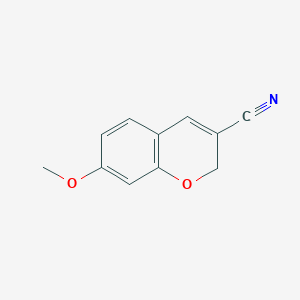
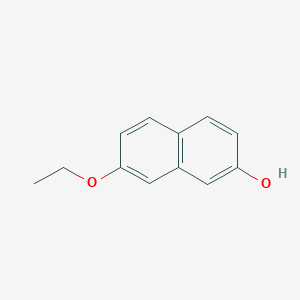
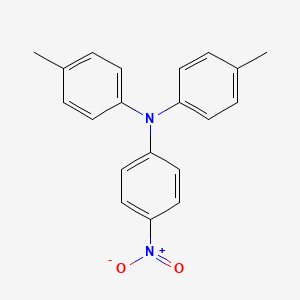

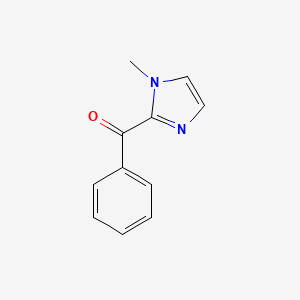
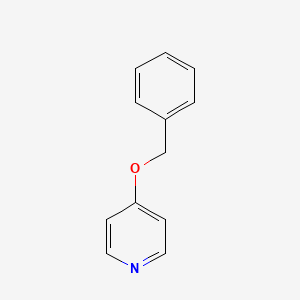



![3,8-Diazabicyclo[3.2.1]octane](/img/structure/B1590389.png)
![3-[dimethoxy(methyl)silyl]-N,N-dimethylpropan-1-amine](/img/structure/B1590392.png)